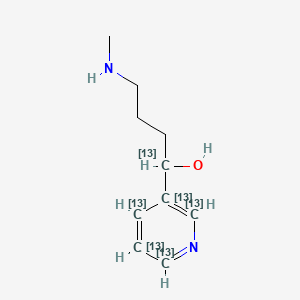
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6' (also known as 13C-labeled MAPB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a labeled version of MAPB, a psychoactive drug that is structurally similar to MDMA. However,
Mecanismo De Acción
The exact mechanism of action of 13C-labeled MAPB is not fully understood. However, it is believed to act on the same receptors as MDMA, primarily the serotonin transporter and the dopamine transporter. This results in an increase in the release of serotonin and dopamine, leading to the characteristic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 13C-labeled MAPB are similar to those of MDMA. The compound has been shown to increase feelings of euphoria, empathy, and sociability. It has also been shown to increase heart rate and blood pressure, and may have neurotoxic effects on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 13C-labeled MAPB in lab experiments is that it allows for the tracking of the compound in biological systems using mass spectrometry. This can provide valuable information on the pharmacokinetics and metabolism of the compound.
However, one limitation of using 13C-labeled MAPB is that it is a controlled substance and may be difficult to obtain for research purposes. Additionally, the psychoactive effects of the compound may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 13C-labeled MAPB in scientific research. One area of interest is the development of new therapeutic drugs based on the structure of the compound. Another area of interest is the investigation of the long-term effects of the compound on the brain and behavior.
Conclusion
In conclusion, 13C-labeled MAPB is a chemical compound that has potential applications in various fields of scientific research, particularly in pharmacology and neuroscience. The compound has been shown to have effects on the release of neurotransmitters in the brain and may have potential therapeutic applications. However, further research is needed to fully understand the mechanism of action and long-term effects of the compound.
Métodos De Síntesis
The synthesis of 13C-labeled MAPB involves the use of labeled precursors and reagents. One commonly used method involves the use of 13C-labeled pyridine as a starting material, which is then reacted with other reagents to form the desired compound. This method allows for the production of a high yield of 13C-labeled MAPB with a high level of isotopic purity.
Aplicaciones Científicas De Investigación
The use of 13C-labeled MAPB in scientific research has been primarily focused on its applications in pharmacology and neuroscience. One study used 13C-labeled MAPB to investigate the pharmacokinetics and metabolism of the compound in rats. The results showed that the compound was rapidly metabolized and eliminated from the body, indicating a short half-life.
Another study used 13C-labeled MAPB to investigate the effects of the compound on the release of neurotransmitters in the brain. The results showed that the compound increased the release of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation and reward processing.
Propiedades
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-SQXBKTHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662090 |
Source


|
| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216991-24-0 |
Source


|
| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


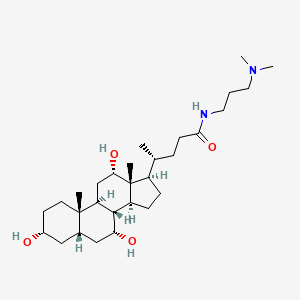

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
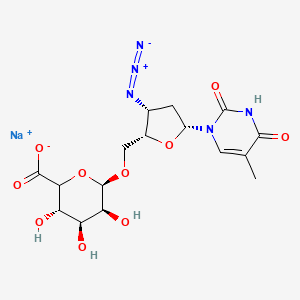
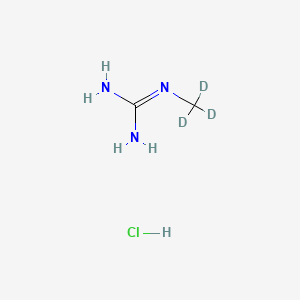
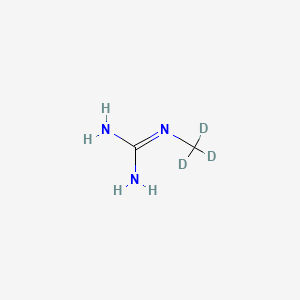
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)





